molecular formula C9H10FN B3207451 3-Fluoro-3-phenylazetidine CAS No. 104223-56-5

3-Fluoro-3-phenylazetidine

Cat. No.: B3207451
CAS No.: 104223-56-5
M. Wt: 151.18 g/mol
InChI Key: KKQIRJHHNBEYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-phenylazetidine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-3-phenylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-phenylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIRJHHNBEYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

theoretical and computational studies of 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-3-phenylazetidine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3-Fluoro-3-phenylazetidine, a molecule of significant interest in medicinal chemistry. The azetidine scaffold is a privileged motif in numerous bioactive compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, outlines the key computational methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties. It serves as a roadmap for elucidating the structural and electronic nuances of 3-Fluoro-3-phenylazetidine, thereby enabling its rational application in drug design.

Introduction: The Strategic Importance of Fluorinated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry.[3] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, imparts a unique combination of stability and controlled reactivity.[1] This feature makes the azetidine ring a valuable scaffold for introducing conformational rigidity and novel three-dimensional exit vectors in drug candidates.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. It is estimated that over 20% of all pharmaceuticals contain fluorine.[4] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the C-F bond, can be leveraged to:

  • Enhance Metabolic Stability: The C-F bond is resistant to metabolic oxidation.

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of nearby amines.

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets.

  • Control Conformation: Stereoelectronic effects involving fluorine can influence the preferred conformation of a molecule.

The combination of the azetidine scaffold with a fluorine substituent at a stereogenic center, as in 3-Fluoro-3-phenylazetidine, presents a compelling molecular architecture for drug discovery. Computational and theoretical studies are indispensable for understanding the subtle interplay of forces that govern the behavior of this molecule at an atomic level. Such studies can predict its conformational preferences, electronic properties, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process.[5]

Proposed Synthetic Strategies

While a specific synthesis for 3-Fluoro-3-phenylazetidine is not extensively reported, plausible synthetic routes can be devised based on established methods for fluorinated azetidines. A common approach involves the bromofluorination of an appropriate alkene precursor, followed by intramolecular cyclization.[6][7] Another strategy could involve the regioselective aminolysis of a suitably substituted epoxy amine, catalyzed by a Lewis acid.[8]

Core Computational Methodologies

The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. For a molecule like 3-Fluoro-3-phenylazetidine, a multi-tiered approach is recommended.

3.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.

  • Functional Selection: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[9]

  • Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and non-covalent interactions, while polarization functions (d,p) are crucial for capturing the correct molecular geometry.

  • Solvation Modeling: To simulate the behavior in a biological environment, a Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent, such as water or chloroform.[10]

3.2. Ab Initio Methods

For higher accuracy in energetic calculations, single-point energy calculations can be performed using Møller-Plesset perturbation theory (MP2) with a larger basis set, such as aug-cc-pVTZ, on the DFT-optimized geometries.

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding the electronic structure of a molecule. It allows for the quantification of hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond (n_N -> σ*_CF).[9][10] These interactions can play a significant role in determining the conformational preferences of the molecule.

Conformational Landscape of 3-Fluoro-3-phenylazetidine

The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of substituents at the 3-position leads to two primary conformers, where the substituents are either in an axial or an equatorial-like position relative to the puckered ring.

The conformational preference in 3-Fluoro-3-phenylazetidine will be governed by a complex interplay of steric and stereoelectronic effects. The two main puckered conformers are depicted below:

Figure 1: Conformational Isomers of 3-Fluoro-3-phenylazetidine.

A systematic computational study would involve geometry optimization of both conformers, followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain their relative free energies.

Table 1: Hypothetical Calculated Properties of 3-Fluoro-3-phenylazetidine Conformers

PropertyAxial ConformerEquatorial ConformerCausality
Relative Energy (kcal/mol)0.00Predicted > 0The axial conformer may be stabilized by a favorable hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (n_N -> σ*_CF), a type of anomeric effect.[10]
Dihedral Angle (C2-N-C4-C3)~20-30°~20-30°This angle defines the puckering of the azetidine ring.
N-C3-C(Ph)-C(Ph)~90°~180°Describes the orientation of the phenyl group.
Dipole Moment (Debye)HigherLowerThe alignment of the C-F and C-N bond dipoles in the axial conformer would likely result in a larger overall dipole moment.

Electronic Properties and Spectroscopic Correlation

5.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is typically associated with the nitrogen lone pair, making it the site of electrophilic attack. The LUMO is likely to be a σ* orbital associated with the C-F or C-N bonds, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

5.2. Predicted NMR Spectra

NMR spectroscopy is a powerful tool for characterizing the structure of 3-Fluoro-3-phenylazetidine.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4] Computational methods can predict this chemical shift, which would be different for the axial and equatorial conformers.[11]

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the azetidine ring and the phenyl group can also be calculated. The through-space and through-bond J-couplings between ¹H, ¹³C, and ¹⁹F are particularly informative for determining the conformation.[12]

5.3. Vibrational Spectroscopy (IR)

The calculated infrared (IR) spectrum can be used to identify characteristic vibrational modes, such as the C-F and C-N stretching frequencies. These calculated frequencies can be compared with experimental data to confirm the structure and identify the predominant conformer.

Reactivity and Potential in Drug Design

The reactivity of the azetidine ring is influenced by its ring strain.[1] The presence of the electronegative fluorine atom at the 3-position is expected to have a significant impact on the reactivity of the ring. For instance, it could influence the regioselectivity of ring-opening reactions.[13]

From a drug design perspective, the 3-fluoro-3-phenylazetidine scaffold could be used as a conformationally restricted bioisostere for other chemical groups. The phenyl group provides a vector for further functionalization, while the fluorine atom can be used to fine-tune the molecule's properties for optimal target engagement and pharmacokinetic profile.

Detailed Computational Workflow

The following protocol outlines a typical workflow for the computational investigation of 3-Fluoro-3-phenylazetidine.

G start 1. Build Initial Structures (Axial and Equatorial) opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq 3. Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) opt->freq verify 4. Verify Conformations (Imaginary frequencies?) freq->verify verify->opt Yes single_point 5. Single-Point Energy (Higher level of theory, e.g., MP2/ aug-cc-pVTZ) verify->single_point No analysis 6. Property Calculations (NBO, NMR, IR, FMOs) single_point->analysis report 7. Analyze and Report Results analysis->report

Figure 2: Computational Workflow for 3-Fluoro-3-phenylazetidine.

Step-by-Step Protocol:

  • Structure Preparation: Build the 3D structures of the axial and equatorial conformers of 3-Fluoro-3-phenylazetidine using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization. This will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Conformational Verification: If any imaginary frequencies are found, it indicates that the structure is a transition state, not a minimum. In this case, the geometry should be perturbed along the imaginary frequency mode and re-optimized.

  • High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., MP2/aug-cc-pVTZ).

  • Property Calculations: Using the optimized geometries, calculate the desired properties, such as NBO analysis, NMR chemical shifts and coupling constants, IR frequencies and intensities, and molecular orbitals.

  • Data Analysis and Reporting: Compile the results into tables and figures, and interpret the data in the context of the molecule's structure, stability, and potential applications.

Conclusion and Future Outlook

The theoretical and computational study of 3-Fluoro-3-phenylazetidine offers a powerful avenue for understanding its fundamental properties. By employing the methodologies outlined in this guide, researchers can gain valuable insights into its conformational landscape, electronic structure, and reactivity. This knowledge is crucial for the rational design of novel therapeutic agents that incorporate this promising scaffold. Future work could involve simulating the interaction of 3-Fluoro-3-phenylazetidine with specific biological targets to predict its binding mode and affinity, further bridging the gap between computational chemistry and experimental drug discovery.

References

  • G. Van Niel et al., "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid," Journal of Organic Chemistry, 2009.
  • A. A. G. Blanco et al., "Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)
  • Tourwé, D. et al., "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines," Vrije Universiteit Brussel Research Portal, N/A.
  • I. O. Donkor et al., "Computational study of stereoelectronic effects in fluorinated alkylamines," Journal of Molecular Structure: THEOCHEM, 2005.
  • M. D'hooghe et al., "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Chemical Society Reviews, 2021.
  • Y. Uesugi et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," Beilstein Journal of Organic Chemistry, 2023.
  • S. A. A. Al-Hussain et al., "Computational studies of natural product compound (CP-225917) for lead identification," Journal of the Iranian Chemical Society, 2025.
  • H. Kulik and C. Schindler, "Scientists use computational modeling to guide a difficult chemical synthesis," MIT Department of Chemistry News, 2024.
  • A. A. G. Blanco et al., "Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...)
  • K. Mohanan et al., "Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes," Organic Letters, 2026.
  • P. V. R. Schleyer et al., "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives," Journal of the American Chemical Society, 2004.
  • H. M. L. Davies et al., "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors," Journal of Medicinal Chemistry, 2012.
  • S. Singh et al., "Azetidines in medicinal chemistry: emerging applications and approved drugs," RSC Medicinal Chemistry, 2026.
  • A. M. Asiri et al., "Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile," Chemistry Central Journal, 2019.
  • J. H. Weiner et al., "Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli," FEBS Letters, 1979.
  • C. Schindler et al.
  • J. Schiller et al., "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes," KOPS - University of Konstanz, N/A.
  • A. M. El-Adasy et al., "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Beilstein Journal of Organic Chemistry, 2020.
  • M. J. P. van der Heijden et al.
  • H. J. J. van den Bogaart et al., "Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview," Molecules, 2023.
  • Life Chemicals, "Substituted Azetidines in Drug Discovery," Life Chemicals Blog, 2022.
  • Fluorochem, "High-Quality Chemical Products," Fluorochem Website, N/A.
  • A. Kumar et al.
  • A. A. M. El-Wassal et al.
  • R. A. Pilli et al., "Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units," Molecules, 2021.
  • Oxford Instruments, "NMR | Fluorine Spectroscopy," Oxford Instruments Website, N/A.
  • A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB, N/A.

Sources

Methodological & Application

The Strategic Deployment of 3-Fluoro-3-phenylazetidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.[1][2] The strategic incorporation of fluorine, an element with profound effects on molecular properties, further amplifies the utility of this scaffold.[3][4] This guide focuses on a specific, high-value building block: 3-fluoro-3-phenylazetidine . The presence of both a fluorine atom and a phenyl group at the C3 position creates a stereochemically defined, conformationally restricted scaffold that presents a unique vector for substitution, primarily at the nitrogen atom, allowing for the exploration of chemical space in a controlled manner.

The introduction of a fluorine atom can significantly lower the pKa of the azetidine nitrogen, which is often beneficial for reducing off-target effects related to basicity and improving oral bioavailability.[3] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways at the site of fluorination.[4] The phenyl group provides a rigid anchor and can engage in various non-covalent interactions with biological targets, such as pi-stacking. This combination of features makes 3-fluoro-3-phenylazetidine a compelling starting point for the design of novel therapeutics, particularly in areas such as central nervous system (CNS) disorders, oncology, and infectious diseases.[1][5][6]

This document provides a detailed overview of the synthesis, characterization, and, most importantly, the practical application of 3-fluoro-3-phenylazetidine in medicinal chemistry programs. It is intended to serve as a comprehensive guide for researchers seeking to leverage the unique properties of this versatile building block.

Physicochemical Properties of 3-Fluoro-3-phenylazetidine

The judicious application of any building block in drug design necessitates a thorough understanding of its intrinsic properties. The table below summarizes key computed physicochemical parameters for 3-fluoro-3-phenylazetidine, providing a baseline for its integration into medicinal chemistry workflows.

PropertyValueSource
Molecular FormulaC₉H₁₀FNSynQuest Labs[7]
Molecular Weight151.18 g/mol SynQuest Labs[7]
CAS Number104223-56-5SynQuest Labs[7]

Synthesis of 3-Fluoro-3-phenylazetidine: A General Protocol

While a variety of methods exist for the synthesis of substituted azetidines, the preparation of 3-fluoro-3-phenylazetidine typically involves a multi-step sequence. A generalized protocol, adapted from principles outlined in the literature for the synthesis of 3-fluoroazetidine derivatives, is presented below.[8] This protocol involves the formation of a 3-hydroxyazetidine precursor followed by a deoxofluorination reaction.

Experimental Protocol: Synthesis of 3-Fluoro-3-phenylazetidine

Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-Boc-3-hydroxy-3-phenylazetidine.

Step 2: Fluorination of N-Boc-3-hydroxy-3-phenylazetidine

  • To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-Boc-3-fluoro-3-phenylazetidine.

Step 3: Deprotection of N-Boc-3-fluoro-3-phenylazetidine

  • Dissolve N-Boc-3-fluoro-3-phenylazetidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to dryness.

  • Triturate the resulting solid with diethyl ether to afford 3-fluoro-3-phenylazetidine hydrochloride as a white solid.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 10 with 1 M NaOH, followed by extraction with dichloromethane. The combined organic extracts are then dried and concentrated to yield 3-fluoro-3-phenylazetidine.

Causality behind experimental choices: The use of a Boc protecting group for the azetidine nitrogen is crucial to prevent side reactions during the Grignard addition and fluorination steps. DAST is a commonly used and effective reagent for deoxofluorination, though caution must be exercised due to its reactivity. The final deprotection under acidic conditions is a standard procedure for removing the Boc group.

Applications in Medicinal Chemistry: Protocols for Derivatization

The primary utility of 3-fluoro-3-phenylazetidine in medicinal chemistry lies in its role as a scaffold that can be readily derivatized at the nitrogen atom. This allows for the introduction of a wide range of substituents to modulate biological activity and pharmacokinetic properties. Below are detailed protocols for common derivatization reactions.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of 3-fluoro-3-phenylazetidine with an aryl bromide to introduce an aromatic substituent on the azetidine nitrogen. This is a powerful method for accessing a diverse range of N-aryl azetidine derivatives.

Materials:

  • 3-fluoro-3-phenylazetidine hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 eq) and 3-fluoro-3-phenylazetidine hydrochloride (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-3-phenylazetidine.

Self-validating system: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines the introduction of an alkyl substituent on the azetidine nitrogen via reductive amination with an aldehyde.

Materials:

  • 3-fluoro-3-phenylazetidine hydrochloride

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a solution of 3-fluoro-3-phenylazetidine hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in DCM, add triethylamine (1.1 eq) to liberate the free base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-3-fluoro-3-phenylazetidine.

Expertise & Experience: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing over-alkylation and reduction of the aldehyde. The initial stirring with the aldehyde allows for the formation of the iminium ion intermediate, which is then reduced by STAB.

Conceptual Application: Design of Novel CNS-active Agents

The 3-fluoro-3-phenylazetidine scaffold is particularly well-suited for the development of CNS-active compounds.[6] Its rigid structure and the ability to modulate basicity through fluorination are desirable features for brain-penetrant drugs. The following workflow illustrates a conceptual approach to designing and synthesizing a library of potential CNS-active agents based on this scaffold.

CNS_Drug_Design_Workflow cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Biological Evaluation start N-Boc-3-azetidinone step1 Grignard Addition (PhMgBr) start->step1 step2 Deoxofluorination (DAST) step1->step2 step3 Boc Deprotection (HCl/Dioxane) step2->step3 scaffold 3-Fluoro-3-phenylazetidine step3->scaffold derivatization N-Derivatization scaffold->derivatization protocol1 Buchwald-Hartwig (N-Arylation) derivatization->protocol1 protocol2 Reductive Amination (N-Alkylation) derivatization->protocol2 library Library of Analogs protocol1->library protocol2->library screening In vitro Screening (e.g., Receptor Binding Assays) library->screening adme ADME Profiling (e.g., BBB permeability) screening->adme sar SAR Analysis adme->sar lead_opt Lead Optimization sar->lead_opt caption Conceptual workflow for CNS drug discovery using 3-fluoro-3-phenylazetidine.

Figure 1: A conceptual workflow for the design and development of CNS-active agents utilizing the 3-fluoro-3-phenylazetidine scaffold.

Conclusion

3-Fluoro-3-phenylazetidine represents a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally restricted azetidine core, a metabolically robust fluorine atom, and a phenyl group for potential aromatic interactions provides a solid foundation for the design of novel therapeutics. The synthetic protocols and derivatization strategies outlined in this guide are intended to empower researchers to effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of next-generation medicines with improved efficacy and safety profiles.

References

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Synthesis and biological evaluation of fluoro analogues of antimitotic phenst
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Recent Progress Concerning the N-Aryl
  • Synthesis of 3,3-Diarylazetidines. CORE.
  • Azetidines of pharmacological interest. PubMed.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Synthesis and biological activity of novel phenyltriazolinone deriv
  • 3-Fluoro-3-phenylazetidine. SynQuest Labs.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines of pharmacological interest. PubMed.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • 7‑[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Prepar
  • Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.

Sources

Application Note: N-Functionalization Protocols for 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the incorporation of 3-Fluoro-3-phenylazetidine into drug discovery scaffolds. It deviates from standard templates to focus on the specific electronic and steric challenges imposed by the gem-fluoro-phenyl motif.

Executive Summary: The Scaffold Advantage

3-Fluoro-3-phenylazetidine represents a high-value pharmacophore in modern drug design.[1] It serves as a conformationally restricted bioisostere for piperidine and pyrrolidine rings, offering two distinct advantages:

  • Metabolic Hardening: The C3-fluorine atom blocks metabolic oxidation at the vulnerable 3-position, a common clearance pathway for azetidines.[1]

  • ** conformational Locking:** The gem-disubstitution (Fluorine/Phenyl) creates a "puckered" ring conformation that directs the nitrogen lone pair, influencing both receptor binding affinity and N-reactivity.[1]

However, this scaffold presents unique synthetic challenges.[1][2] The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the azetidine nitrogen (


 shift), while the ring strain (~25 kcal/mol) necessitates careful control of pH and temperature to prevent ring-opening or HF elimination.

Physicochemical Profile & Reactivity Logic

Understanding the substrate is the prerequisite for successful derivatization.[1]

PropertyValue / CharacteristicImpact on Protocol
Basicity (

)
Est. 7.5 – 8.5 (Lower than typical azetidine ~11.[1]0)Requires stronger electrophiles or efficient bases; slower reaction rates in nucleophilic substitutions.[1]
Steric Bulk High at C3 (Distal), Moderate at NThe phenyl group at C3 forces the ring into a specific pucker, potentially shielding the N-lone pair slightly.
Stability ModerateSusceptible to acid-catalyzed ring opening (forming

-haloamines) and thermal HF elimination.[1]
Structural Logic Diagram

The following diagram illustrates the competing pathways and the strategic functionalization nodes.

ReactionLandscape Substrate 3-Fluoro-3-phenylazetidine (Nucleophile) RedAm Reductive Amination (Mild Alkylation) Substrate->RedAm Aldehydes/Ketones NaBH(OAc)3, pH 5-6 Buchwald Pd-Catalyzed Arylation (C-N Coupling) Substrate->Buchwald Ar-X, Pd(0) Strong Base Amide Amide Coupling (Acylation) Substrate->Amide R-COOH HATU/T3P RingOpen RISK: Acid-Catalyzed Ring Opening Substrate->RingOpen Strong Acid (pH < 3) Elimination RISK: Thermal HF Elimination Substrate->Elimination High Temp (>100°C) Strong Base

Figure 1: Strategic Reaction Landscape. Green/Yellow/Red nodes represent viable synthetic pathways; dashed nodes indicate decomposition risks.

Protocol 1: Reductive Amination (N-Alkylation)

Challenge: The reduced nucleophilicity of the amine requires activation of the carbonyl partner, but strong Lewis acids can trigger ring opening. Solution: Use of Sodium Triacetoxyborohydride (STAB) in a buffered environment.[1]

Materials
  • Substrate: 3-Fluoro-3-phenylazetidine HCl salt (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using HCl salt)

  • Additive: Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology
  • Free Base Generation (In-situ): In a reaction vial, suspend the azetidine hydrochloride in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 minutes at room temperature. Note: If using the free base oil, skip DIPEA.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1] If the carbonyl is sterically hindered or electron-rich, add catalytic Acetic Acid (1-2 drops) to activate the carbonyl oxygen. Stir for 30–60 minutes.

    • Critical Checkpoint: Do not use strong Lewis acids like

      
      , as these coordinate to the azetidine nitrogen and facilitate ring strain release.
      
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1]
  • Purification: The reduced basicity of the product means it may elute faster than typical amines on silica.[1] Use a gradient of 0–5% MeOH in DCM.[1]

Why this works: STAB is a mild hydride source that does not reduce aldehydes/ketones directly but rapidly reduces the protonated iminium ion formed in situ.[1] This selectivity prevents side reactions.[1]

Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: Azetidines are sterically demanding.[1] The 3-phenyl group adds distal bulk.[1] Standard conditions often fail due to


-hydride elimination or reductive elimination issues.[1]
Solution:  Use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the reductive elimination step.
Materials
  • Substrate: 3-Fluoro-3-phenylazetidine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst:

    
     (2–5 mol%) or Pd(OAc)2
    
  • Ligand: RuPhos or BrettPhos (4–10 mol%)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Catalyst Pre-complexation: Add

    
     and Ligand (1:2 ratio) to the tube.[1] Add solvent (1 mL/mmol) and stir at room temperature for 5 minutes to form the active catalytic species (color change often observed).[1]
    
  • Substrate Addition: Add the Aryl Halide, 3-Fluoro-3-phenylazetidine, and Base.

    • Note: If using

      
      , ensure it is stored in a glovebox or fresh bottle; moisture kills this reaction.[1]
      
  • Heating: Seal the tube and heat to 80–100°C.

    • Caution: Do not exceed 110°C if possible.[1] Thermal elimination of HF is a risk at very high temperatures in the presence of strong bases.[1]

  • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.[1]

  • Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify via flash chromatography.

Authoritative Insight: The use of RuPhos is specifically recommended for secondary amines with moderate steric hindrance.[1] For extremely deactivated aryl chlorides, BrettPhos is the superior choice due to its ability to stabilize the oxidative addition complex.

Protocol 3: Amide Coupling (N-Acylation)

Challenge: The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen, making it a "sluggish" partner for carboxylic acids. Solution: Use high-efficiency coupling reagents like HATU or T3P (Propylphosphonic anhydride).[1]

Materials
  • Substrate: 3-Fluoro-3-phenylazetidine HCl (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA or TEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 minutes to form the activated ester (O-At ester).[1]

  • Coupling: Add the 3-Fluoro-3-phenylazetidine HCl followed by the remaining base (2.0 equiv).

    • Why 3 equiv base? 1 equiv to neutralize the HCl salt, 1 equiv to deprotonate the carboxylic acid, and 1 equiv to maintain basic pH for the reaction kinetics.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If conversion is low after 4 hours, do not heat.[1] Heating activated esters with weak nucleophiles can lead to epimerization (if chiral centers are present) or hydrolysis.[1] Instead, add a catalyst like HOAt or switch to T3P in EtOAc.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic wash removes unreacted amine and DIPEA), saturated

    
    , and brine.
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Ring Opening (3-fluoropropylamine byproduct) Acidic conditions too strong or nucleophilic solvent attack.[1]Switch to non-nucleophilic bases (Cs2CO3).[1] Avoid protic solvents (MeOH) in acidic steps.[1] Keep pH > 4.[1]
Low Conversion (N-Arylation) Catalyst poisoning or poor oxidative addition.[1]Re-purify the aryl halide.[1] Switch ligand to BrettPhos . Ensure strict anhydrous conditions.
HF Elimination (Defluorination) Reaction temperature too high (>120°C) or base too strong.[1]Lower temperature to 80°C. Switch from NaOtBu to

or

.[1]
Poor Solubility High lipophilicity of the F/Ph scaffold.[1]Use DMF or NMP as cosolvents.[1]
Workflow Visualization

The following diagram depicts the decision logic for selecting the correct protocol based on the desired product.

OptimizationLogic Start Target: N-Functionalized 3-F-3-Ph-Azetidine Decision1 Target Moiety? Start->Decision1 RouteA Alkyl Group (sp3 carbon) Decision1->RouteA RouteB Aryl Group (sp2 carbon) Decision1->RouteB RouteC Acyl Group (C=O) Decision1->RouteC MethodA Reductive Amination (STAB, DCE) RouteA->MethodA MethodB Buchwald-Hartwig (Pd/RuPhos) RouteB->MethodB Standard AltB Alternative: SnAr (if Ar has EWG) RouteB->AltB Electron Deficient Ar MethodC HATU Coupling (DMF, DIPEA) RouteC->MethodC

Figure 2: Protocol Selection Logic. Select the pathway based on the hybridization of the electrophilic carbon.

References

  • Physicochemical Properties of Fluorinated Azetidines

    • PubChem Compound Summary for 3-Fluoro-3-phenylazetidine. National Center for Biotechnology Information.[1]

    • [Link]

  • General Reactivity of Azetidines

    • Doda, K., et al. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3] Royal Society of Chemistry.[1]

    • [Link]

  • Buchwald-Hartwig Coupling Protocols

    • Maiti, D., et al. (2011). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.[1][4] Chemical Science.[1] (Adapted for N-arylation logic).[1]

    • [Link]

  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1]

    • [Link]

  • Medicinal Chemistry Applications

    • Swain, C. et al. (2021).[1][3] Azetidines of pharmacological interest.[1][3][5][6] Archiv der Pharmazie.[1]

    • [Link]

Sources

use of 3-Fluoro-3-phenylazetidine in catalyst development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Fluoro-3-phenylazetidine in Catalyst Development & Medicinal Chemistry

Executive Summary

3-Fluoro-3-phenylazetidine (CAS 104223-56-5) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in the combination of a strained four-membered azetidine ring, a lipophilic phenyl group, and a metabolically robust fluorine substituent at the C3 position.

For catalyst development scientists , this molecule serves two critical roles:

  • As a Stress-Test Substrate: Its steric bulk and electronic deactivation (inductive effect of fluorine) make it an excellent benchmark nucleophile for testing the limits of new Buchwald-Hartwig (C-N coupling) catalysts.[1]

  • As a Synthetic Target: Developing catalytic methodologies to install fluorine onto the strained azetidine core without ring opening is a significant challenge in process chemistry.

This guide provides detailed protocols for utilizing 3-Fluoro-3-phenylazetidine in catalytic workflows, focusing on cross-coupling efficiency and scaffold synthesis.

Technical Profile & Strategic Value

PropertySpecificationStrategic Relevance in Catalysis
Structure 3-Fluoro-3-phenylazetidineConformationally Restricted: The geminal fluoro-phenyl substitution locks the ring pucker, reducing entropic penalty during binding.[1]
Basicity (pKa) ~8.5 (Estimated)Reduced Nucleophilicity: The electron-withdrawing fluorine lowers the amine's HOMO energy, requiring highly active Pd-catalysts for coupling.[1]
Stability High metabolic stabilityBioisostere: Replaces metabolically labile gem-dimethyl or pyrrolidine groups; blocks C3-oxidation.[1]
Challenge Ring Strain (~26 kcal/mol)Ring Opening Risk: Lewis acid catalysts or harsh nucleophilic conditions can trigger unwanted ring opening.

Application 1: Catalyst Benchmarking (C-N Coupling)

Use this protocol to validate the activity of new Palladium (Pd) or Nickel (Ni) precatalysts. If a catalyst can efficiently couple this sterically demanding, fluorinated amine, it is likely effective for a broad range of "difficult" secondary amines.

Rationale

The fluorine atom at C3 exerts a strong inductive effect (


), reducing the nucleophilicity of the azetidine nitrogen. Furthermore, the 3-phenyl group adds steric bulk. Standard catalytic systems (e.g., Pd/PPh3) often fail, necessitating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).
Standard Operating Procedure (SOP): Pd-Catalyzed Cross-Coupling

Objective: Coupling 3-Fluoro-3-phenylazetidine with a deactivated aryl chloride (e.g., 6-bromoquinoline or chloropyrimidine).[1]

Materials:

  • Substrate: 3-Fluoro-3-phenylazetidine HCl salt (1.0 equiv).

  • Electrophile: Aryl Halide (1.0 equiv).

  • Catalyst: Pd2(dba)3 (2-5 mol%).[1]

  • Ligand: XPhos or RuPhos (4-10 mol%).[1]

  • Base: Cs2CO3 (2.5 equiv) – Critical for freeing the amine from HCl salt.[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with the Aryl Halide (0.5 mmol), 3-Fluoro-3-phenylazetidine HCl (0.6 mmol), and Cs2CO3 (1.25 mmol).
    
  • Catalyst Addition: Add Pd2(dba)3 (0.025 mmol) and XPhos (0.05 mmol).

    • Expert Tip: Pre-complexing the catalyst and ligand in a small volume of solvent for 5 minutes before addition can reduce induction periods.

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with

    
     for 10 minutes or use freeze-pump-thaw cycles to remove 
    
    
    
    (crucial for Pd cycle longevity).
  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.

  • Analysis: Analyze conversion via LC-MS. The product should show a distinct retention time shift due to the lipophilic phenyl-azetidine tail.

Troubleshooting Guide:

  • Low Yield: Switch ligand to BrettPhos (for chlorides) or RuPhos (for sterically hindered halides).[1]

  • Ring Opening: If byproducts are observed, lower temperature to 80°C and switch base to NaOtBu (stronger base, faster reaction) to minimize thermal exposure.

Application 2: Catalytic Synthesis of the Scaffold

Use this workflow when developing fluorination catalysts or accessing the scaffold from precursors.

Pathway: Deoxyfluorination of 3-Hydroxy-3-phenylazetidine.[1]

Protocol: Nucleophilic Fluorination (Catalyst-Free/Promoted)

While often stoichiometric, catalytic variants using Lewis Acids are in development.

  • Precursor: N-Boc-3-hydroxy-3-phenylazetidine.[1]

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

  • Conditions: DCM, -78°C to RT.

    • Safety Note: DAST can be explosive; maintain strict low-temperature control.[1]

  • Catalytic Alternative (Emerging): Use of AgF2 or Photoredox catalysis (e.g., Selectfluor with Ir-photocatalysts) to fluorinate the benzylic position of 3-phenylazetidine directly is an active area of research.

Visualizing the Workflow

The following diagram illustrates the integration of 3-Fluoro-3-phenylazetidine into a drug discovery pipeline, highlighting the critical catalytic checkpoints.

G cluster_0 Catalyst Development Opportunities Precursor Precursor (N-Boc-3-Hydroxy...) Fluorination Step 1: Fluorination (DAST or Catalytic F+) Precursor->Fluorination Nucleophilic Subst. Core 3-Fluoro-3-phenylazetidine (The Scaffold) Fluorination->Core Deprotection Coupling Step 2: C-N Coupling (Pd-Catalyzed Buchwald) Core->Coupling Substrate Scope Test Drug Final Drug Candidate (e.g., Kinase Inhibitor) Coupling->Drug Functionalization

Caption: Workflow integrating 3-Fluoro-3-phenylazetidine synthesis and its subsequent use as a stress-test substrate in Pd-catalyzed cross-coupling.

References

  • Discovery of BMPR2 Inhibitors: Detailed protocols for coupling 3-Fluoro-3-phenylazetidine to pyrimidine scaffolds using Pd-c

    • Source:[1]

  • Synthesis of 3-Fluoroazetidines: Methodologies for accessing fluorinated azetidine cores via ring closure and functionalization.[2]

    • Source:[1]

  • Azetidines in Drug Discovery: Review of the pharmacological properties and bioisosteric applic

    • Source:[1]

  • Pd-Catalyzed Amination Protocols: General guides for coupling sterically demanding secondary amines.

    • Source:[1]

Sources

Application Note: Strategic Derivatization of 3-Fluoro-3-phenylazetidine for Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Fluoro-3-phenylazetidine in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds. Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic incorporation of a fluorine atom, a bioisostere for hydrogen with profound effects on a molecule's electronic properties, can further enhance metabolic stability, modulate pKa, and introduce favorable interactions with target proteins.[2]

The 3-fluoro-3-phenylazetidine scaffold represents a particularly compelling starting point for the synthesis of diverse chemical libraries. The geminal arrangement of the fluorine and phenyl groups at the 3-position creates a stereochemically defined vector for substitution while influencing the overall physicochemical properties of the molecule. The secondary amine of the azetidine ring serves as a versatile handle for a wide array of derivatization reactions, allowing for the systematic exploration of chemical space around this valuable core.

This application note provides a comprehensive guide to the derivatization of 3-fluoro-3-phenylazetidine for the parallel synthesis of compound libraries. We will detail robust protocols for the preparation of the core scaffold and its subsequent functionalization through N-acylation, N-alkylation (reductive amination), N-sulfonylation, and urea/thiourea formation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure reproducibility and success in your drug discovery endeavors.

Preparation of the Core Scaffold: 3-Fluoro-3-phenylazetidine Hydrochloride

The journey to a diverse chemical library begins with a reliable supply of the core scaffold. The synthesis of 3-fluoro-3-phenylazetidine is typically achieved through a multi-step sequence involving the formation of an N-protected intermediate, followed by deprotection to liberate the reactive secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.[3]

Workflow for Scaffold Preparation

start Commercially Available Precursors step1 Synthesis of N-Boc-3-hydroxy-3-phenylazetidine start->step1 step2 Fluorination to Yield N-Boc-3-fluoro-3-phenylazetidine step1->step2 e.g., DAST or Deoxo-Fluor® step3 Acid-mediated Deprotection step2->step3 e.g., HCl in Dioxane or TFA in DCM end 3-Fluoro-3-phenylazetidine Hydrochloride (Ready for Derivatization) step3->end

Caption: Synthetic workflow for the preparation of the 3-fluoro-3-phenylazetidine scaffold.

Protocol 2.1: Synthesis of N-Boc-3-fluoro-3-phenylazetidine

This protocol is adapted from established methods for the synthesis of related 3-fluoroazetidine derivatives.[4][5]

Step A: N-Boc Protection of 3-hydroxy-3-phenylazetidine

  • To a stirred solution of 3-hydroxy-3-phenylazetidine (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxy-3-phenylazetidine, which can often be used in the next step without further purification.

Step B: Fluorination

  • Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®) (1.2-1.5 eq.).

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-3-fluoro-3-phenylazetidine.

Protocol 2.2: N-Boc Deprotection to Yield 3-Fluoro-3-phenylazetidine Hydrochloride

The removal of the Boc protecting group is a critical step to unmask the azetidine nitrogen for subsequent derivatization.[3][6]

  • Dissolve N-Boc-3-fluoro-3-phenylazetidine (1.0 eq.) in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq.) or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-fluoro-3-phenylazetidine hydrochloride as a stable salt ready for derivatization.

Parallel Derivatization Strategies for Library Synthesis

The free secondary amine of 3-fluoro-3-phenylazetidine hydrochloride is the key functional handle for library generation. The following protocols are designed for parallel synthesis platforms, often employing 96-well plates or similar formats. For each reaction, the hydrochloride salt is typically neutralized in situ with a suitable base.

Overall Derivatization Scheme

cluster_0 Derivatization Reactions scaffold 3-Fluoro-3-phenylazetidine (from Hydrochloride Salt + Base) acylation N-Acylation (Amide Formation) scaffold->acylation alkylation N-Alkylation (Reductive Amination) scaffold->alkylation sulfonylation N-Sulfonylation scaffold->sulfonylation urea Urea/Thiourea Formation scaffold->urea library1 Amide Library acylation->library1 library2 Amine Library alkylation->library2 library3 Sulfonamide Library sulfonylation->library3 library4 Urea/Thiourea Library urea->library4 reagents1 R-COOH + Coupling Reagent (e.g., HATU) reagents1->acylation reagents2 R-CHO + Reducing Agent (e.g., NaBH(OAc)₃) reagents2->alkylation reagents3 R-SO₂Cl reagents3->sulfonylation reagents4 R-NCO or R-NCS reagents4->urea

Caption: Parallel derivatization pathways for 3-fluoro-3-phenylazetidine.

Protocol 3.1: Parallel N-Acylation (Amide Bond Formation)

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for the efficient synthesis of amides under mild conditions with a broad range of carboxylic acids.[7][8]

Rationale: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive ester, which is then readily attacked by the nucleophilic azetidine nitrogen. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and facilitate the reaction.

Step-by-Step Methodology:

  • Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of carboxylic acids, HATU, and DIPEA in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or DCM).

  • In each well of a 96-well plate, dispense the carboxylic acid solution (1.1 eq.).

  • Dispense the HATU solution (1.2 eq.) to each well.

  • Add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.) to each well.

  • Initiate the reaction by adding the DIPEA solution (2.5 eq.) to each well.

  • Seal the plate and agitate at room temperature for 4-16 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, the library can be purified by preparative HPLC-MS.

Parameter Condition Rationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Coupling Reagent HATU, HBTU, or EDCI/HOBtEfficiently activates carboxylic acids, minimizes side reactions.
Base DIPEA or 2,4,6-CollidineNon-nucleophilic base to neutralize HCl salt and facilitate coupling.
Stoichiometry Azetidine:Acid:Coupling:Base (1:1.1:1.2:2.5)Slight excess of acid and coupling agent drives the reaction to completion.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Protocol 3.2: Parallel N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to a wide range of substituted amines.

Rationale: The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the azetidine with an aldehyde or ketone. This electrophilic intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], which is selective for the iminium ion over the carbonyl starting material.

Step-by-Step Methodology:

  • Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of aldehydes or ketones, sodium triacetoxyborohydride, and a base (e.g., DIPEA) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF).

  • In each well of a 96-well plate, dispense the aldehyde/ketone solution (1.2 eq.).

  • Add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.) and the DIPEA solution (1.1 eq.) to neutralize the salt.

  • Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.

  • Add the sodium triacetoxyborohydride solution (1.5 eq.) to each well.

  • Seal the plate and agitate at room temperature for 6-24 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with a suitable organic solvent and purify by preparative HPLC-MS.

Parameter Condition Rationale
Solvent DCE, THF, or DCMAprotic solvents that are compatible with the reducing agent.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective reducing agent.
Acid Catalyst (optional) Acetic Acid (catalytic amount)Can accelerate iminium ion formation, but often not necessary.
Stoichiometry Azetidine:Carbonyl:Reducer (1:1.2:1.5)Excess carbonyl and reducing agent ensure complete conversion.
Temperature Room TemperatureFavorable for most reductive aminations.
Protocol 3.3: Parallel N-Sulfonylation

Sulfonamides are a key functional group in many approved drugs. The N-sulfonylation of 3-fluoro-3-phenylazetidine provides access to this important chemical space.

Rationale: The reaction is a straightforward nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. A tertiary amine base is required to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

  • Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of sulfonyl chlorides, and a base (e.g., triethylamine (TEA) or DIPEA) in an anhydrous solvent like DCM or THF.

  • In each well of a 96-well plate, dispense the sulfonyl chloride solution (1.2 eq.).

  • Add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.).

  • Initiate the reaction by adding the base (2.5 eq.).

  • Seal the plate and agitate at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction can be quenched with water, and the products extracted and purified.

Parameter Condition Rationale
Solvent Anhydrous DCM or THFAprotic solvents that do not react with sulfonyl chlorides.
Base TEA or DIPEAActs as an HCl scavenger to drive the reaction forward.
Stoichiometry Azetidine:Sulfonyl Chloride:Base (1:1.2:2.5)Ensures complete consumption of the azetidine.
Temperature 0 °C to Room TemperatureMild conditions are generally sufficient.
Protocol 3.4: Parallel Urea and Thiourea Formation

Ureas and thioureas are important pharmacophores known for their hydrogen bonding capabilities.[8][9]

Rationale: This derivatization involves the nucleophilic addition of the azetidine nitrogen to the electrophilic carbon of an isocyanate or isothiocyanate. The reaction is typically fast and clean, often requiring no catalyst.

Step-by-Step Methodology:

  • Prepare stock solutions of 3-fluoro-3-phenylazetidine hydrochloride, a diverse set of isocyanates or isothiocyanates, and a base (e.g., DIPEA) in a solvent such as DCM or THF.

  • In each well of a 96-well plate, add the 3-fluoro-3-phenylazetidine hydrochloride solution (1.0 eq.) and the DIPEA solution (1.1 eq.).

  • Add the isocyanate or isothiocyanate solution (1.1 eq.).

  • Seal the plate and agitate at room temperature for 1-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the solvent can be evaporated, and the products purified as needed.

Parameter Condition Rationale
Solvent DCM, THF, or AcetonitrileAprotic solvents that do not react with isocyanates/isothiocyanates.
Base DIPEA (for hydrochloride salt)Neutralizes the starting material.
Stoichiometry Azetidine:Isocyanate (1:1.1)A slight excess of the isocyanate ensures full conversion.
Temperature Room TemperatureReactions are typically rapid at ambient temperature.

Physicochemical Properties and the Impact of Fluorination

The introduction of the fluorine atom at the 3-position is expected to have a significant impact on the physicochemical properties of the resulting library members. Specifically, the strong electron-withdrawing nature of fluorine will lower the pKa of the azetidine nitrogen compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

Furthermore, fluorination generally increases the lipophilicity (LogP) of a molecule, which can influence its permeability and metabolic stability. The table below provides calculated physicochemical properties for a small, representative set of virtual derivatives of 3-fluoro-3-phenylazetidine to illustrate these trends.

Derivative Structure Calculated MW Calculated LogP Calculated pKa (basic)
Core (Free Base) 3-Fluoro-3-phenylazetidine151.191.657.8
N-Acetyl 1-Acetyl-3-fluoro-3-phenylazetidine193.221.20N/A
N-Benzoyl 1-Benzoyl-3-fluoro-3-phenylazetidine255.292.85N/A
N-Benzyl 1-Benzyl-3-fluoro-3-phenylazetidine241.313.307.5
N-Phenylsulfonyl 1-(Phenylsulfonyl)-3-fluoro-3-phenylazetidine291.352.55N/A
N-Phenyl Urea 1-(Phenylcarbamoyl)-3-fluoro-3-phenylazetidine270.302.60N/A

Calculated properties are estimates and may vary from experimental values.

Conclusion

3-Fluoro-3-phenylazetidine is a highly valuable and versatile scaffold for the construction of diverse chemical libraries aimed at drug discovery. Its unique combination of a conformationally constrained azetidine ring, a strategically placed fluorine atom, and a phenyl group provides a robust starting point for exploring novel chemical space. The protocols detailed in this application note offer reliable and scalable methods for the N-functionalization of this core, enabling the rapid generation of libraries of amides, amines, sulfonamides, ureas, and thioureas. By leveraging these derivatization strategies, researchers can systematically investigate structure-activity relationships and develop novel therapeutic candidates with enhanced pharmacological properties.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(11), 4149–4152. (URL: [Link])

  • Pace, V., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6526. (URL: [Link])

  • Organic Chemistry Portal. Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (URL: [Link])

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Li, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(40), 12827–12830. (URL: [Link])

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248847. (URL: [Link])

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL: [Link])

  • Buchwald, S. L., et al. (2019). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 58(28), 9493-9497. (URL: [Link])

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (URL: [Link])

  • Luisi, R., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a N-Boc-3-Iodoazetidine as a Common Synthetic Platform. Organic Process Research & Development, 25(6), 1463–1470. (URL: [Link])

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. (URL: [Link])

  • Soloshonok, V. A., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][4]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. (URL: [Link])

  • Hartwig, J. F., et al. (1997). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. The Journal of Organic Chemistry, 62(16), 5414–5418. (URL: [Link])

  • Kappe, C. O., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthesis, 2010(11), 1813-1818. (URL: [Link])

  • Radi, M., & Schenone, S. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Future Medicinal Chemistry, 12(1), 7-10. (URL: [Link])

  • Jarrahpour, A. A., et al. (2013). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Molecules, 18(9), 11058-11071. (URL: [Link])

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. (URL: [Link])

  • Al-Hiti, W. F., & Fadhil, T. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. (URL: [Link])

  • Cholewiak, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5269. (URL: [Link])

  • Wleklinski, M., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(5), 906-912. (URL: [Link])

  • Krasavin, M., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 6(13), 8886–8896. (URL: [Link])

  • Schomaker, J. M., & Burke, E. G. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. (URL: [Link])

  • Procter, D. J., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(10), 983–990. (URL: [Link])

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. (URL: [Link])

  • Bolm, C., et al. (2020). 2-Phenyl-N-tosylazetidine as a formal 1,4 dipole precursor. Chemical Science, 11(29), 7621-7626. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-fluoro-3-phenylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated azetidine derivative. The unique physicochemical properties imparted by the fluorine atom make this compound a significant building block in medicinal chemistry.[1][2] However, its synthesis presents several challenges related to the strained four-membered ring and the incorporation of the fluorine atom.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The information is structured to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 3-fluoro-3-phenylazetidine, providing concise answers and directing you to more detailed sections where appropriate.

Q1: What are the most common synthetic routes to 3-fluoro-3-phenylazetidine?

A1: The primary strategies involve either the fluorination of a pre-formed azetidine ring or the cyclization of a fluorinated acyclic precursor. A prevalent method is the deoxofluorination of N-protected 3-hydroxy-3-phenylazetidine using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Another approach involves the cyclization of fluorinated 1,3-difunctionalized propane derivatives.[3]

Q2: Why is the synthesis of 3-fluoro-3-phenylazetidine considered challenging?

A2: The challenges are multi-faceted. Firstly, azetidines are strained four-membered rings, making their synthesis generally more difficult than for five- or six-membered rings.[3][4] Secondly, the introduction of a fluorine atom can be problematic, often requiring harsh reagents and conditions that can lead to side reactions or decomposition of the starting material.[1] Finally, the stability of the final product and its precursors can be a concern, requiring careful handling and purification.

Q3: What are the key safety precautions to consider?

A3: Many fluorinating agents, such as DAST, are toxic, corrosive, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction and causing hazardous side reactions.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the protecting group used (if any) and the polarity of any byproducts. In some cases, crystallization or distillation under reduced pressure may be viable options for purification. It is crucial to carefully monitor the purification process by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure separation from impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis of 3-fluoro-3-phenylazetidine. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Yield of the Fluorinated Product

You have attempted the fluorination of N-Boc-3-hydroxy-3-phenylazetidine with DAST, but the reaction shows a low yield of the desired 3-fluoro-3-phenylazetidine or no product at all.

Potential Cause Troubleshooting Step Scientific Rationale
Degraded Fluorinating Reagent Use a fresh bottle of DAST or Deoxo-Fluor®. Ensure the reagent has been stored under an inert atmosphere and protected from moisture.Fluorinating reagents like DAST are highly sensitive to moisture and can decompose over time, losing their reactivity.
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.The fluorination of a tertiary alcohol can be sluggish. Providing more energy (temperature) and time can drive the reaction to completion.
Presence of Water in the Reaction Ensure all glassware is oven-dried before use and that all solvents are anhydrous. Perform the reaction under a strict inert atmosphere.Water will quench the fluorinating reagent and can lead to the formation of unwanted byproducts.
Side Reactions (e.g., Elimination) Run the reaction at a lower temperature (e.g., -78 °C) and add the fluorinating reagent slowly.The carbocation intermediate formed during the reaction can undergo elimination to form an alkene, especially at higher temperatures. Lower temperatures can favor the desired nucleophilic substitution.
Problem 2: Formation of a Major Impurity with a Similar Polarity to the Product

During purification, you observe a significant byproduct that is difficult to separate from the desired 3-fluoro-3-phenylazetidine by column chromatography.

Potential Cause Troubleshooting Step Scientific Rationale
Formation of an Elimination Byproduct Optimize the reaction conditions as described in Problem 1 (lower temperature, slow addition of reagent).The formation of an unsaturated azetidine byproduct via elimination is a common side reaction. Its polarity can be very similar to the fluorinated product, making separation challenging.
Rearrangement of the Azetidine Ring Consider using a milder fluorinating agent if possible. Ensure the reaction is not exposed to strong acids for prolonged periods.The strained azetidine ring can be susceptible to rearrangement under certain conditions, leading to isomeric impurities.
Incomplete Protection or Deprotection Verify the purity of your starting material. Ensure that the protecting group is stable under the reaction conditions and that deprotection (if applicable) is complete.The presence of starting material or partially deprotected intermediates will complicate the purification process.
Problem 3: Difficulty in Removing the N-Protecting Group

You have successfully synthesized the N-protected 3-fluoro-3-phenylazetidine, but you are facing challenges with the removal of the protecting group (e.g., Boc).

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Deprotection Conditions For a Boc group, use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). Ensure sufficient reaction time.The Boc group is acid-labile and requires a strong acid for efficient cleavage.
Product Instability under Deprotection Conditions Perform the deprotection at a lower temperature (e.g., 0 °C) and carefully neutralize the reaction mixture upon completion.The free azetidine can be unstable, especially in the presence of strong acids. Lower temperatures can minimize degradation.
Work-up Issues After quenching the reaction, ensure the aqueous layer is thoroughly extracted to recover all of the product. Consider a salt formation (e.g., hydrochloride salt) to aid in isolation and improve stability.The free amine may have some water solubility. Multiple extractions are crucial for maximizing yield.

III. Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoro-3-phenylazetidine

This protocol describes the fluorination of N-Boc-3-hydroxy-3-phenylazetidine using DAST.

Materials:

  • N-Boc-3-hydroxy-3-phenylazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Visualizing the Workflow

Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_reagent Check Fluorinating Reagent (Freshness, Storage) start->check_reagent check_conditions Optimize Reaction Conditions (Time, Temperature) start->check_conditions check_dryness Ensure Anhydrous Conditions (Glassware, Solvents) start->check_dryness check_side_reactions Investigate Side Reactions (e.g., Elimination) start->check_side_reactions solution_reagent Use Fresh Reagent check_reagent->solution_reagent solution_conditions Increase Time/Temp or Run at Lower Temp check_conditions->solution_conditions solution_dryness Oven-dry Glassware, Use Anhydrous Solvents check_dryness->solution_dryness solution_side_reactions Lower Temperature, Slow Reagent Addition check_side_reactions->solution_side_reactions

Caption: Troubleshooting flowchart for low yield.

V. References

  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

  • Mangelinckx, S., et al. (2013). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective nucleophilic ring-opening reactions of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts 2 with tetrabutylammonium halides (Bu4NX) to give tertiary alkyl halides are successfully demonstrated. PubChem.

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

  • ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

Sources

stability and degradation pathways of 3-Fluoro-3-phenylazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation Pathways, and Handling Guidelines

Doc ID: TSC-AZT-3F3Ph-001 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Scaffold Paradox

3-Fluoro-3-phenylazetidine is a high-value bioisostere in modern drug discovery. The geminal fluorine/phenyl substitution at the C3 position offers a unique metabolic shield, preventing the oxidative dealkylation common in piperidines while modulating basicity (pKa ~8.5–9.0).

However, this utility comes with a trade-off: Thermodynamic Fragility. The azetidine ring possesses ~25.4 kcal/mol of strain energy. While the C3-substitution provides kinetic stabilization (the Thorpe-Ingold effect), the ring remains highly susceptible to entropy-driven ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.

This guide provides the mechanistic insights and protocols necessary to maintain the integrity of this scaffold.

Module 1: Stability Profile & Critical Thresholds

The following table summarizes the stability of 3-fluoro-3-phenylazetidine derivatives under standard laboratory conditions.

ParameterStability StatusCritical Risk Factor
Acidic (pH < 3) High Risk ⚠️Protonation of the azetidine nitrogen activates C2/C4 carbons for nucleophilic attack (Ring Opening).
Basic (pH > 10) Moderate Generally stable, but strong bases with heat can induce HF elimination (defluorination) to form azetines.
Oxidative Good The C3 quaternary center blocks direct oxidation. N-oxidation is possible but reversible.
Thermal Moderate Free bases are volatile and prone to polymerization >40°C. Salts are stable solids.
Nucleophilic High Risk ⚠️Highly susceptible to ring opening by thiols, amines, or halides in protic solvents.

Module 2: Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks is the key to preventing it. The degradation is rarely random; it follows specific mechanistic cascades.

Pathway A: Acid-Catalyzed Ring Opening (The Primary Failure Mode)

Under acidic conditions (e.g., HCl salt formation, TFA deprotection), the azetidine nitrogen becomes protonated. This quaternary ammonium species is a potent electrophile. A nucleophile (Cl⁻, CF₃COO⁻, or solvent) attacks the less sterically hindered C2 or C4 position, snapping the ring open.

  • Result: Formation of acyclic

    
    -amino halides or amino alcohols.
    
  • Detection: Appearance of M+18 (water adduct) or M+36 (HCl adduct) in LCMS.

Pathway B: HF Elimination (The "Silent" Degradation)

While the C-F bond is strong, the relief of ring strain can drive elimination reactions. Under forcing basic conditions (e.g., NaH, t-BuOK), a proton can be abstracted from C2/C4, leading to the expulsion of fluoride (E2 mechanism) and the formation of a reactive azetine intermediate, which rapidly polymerizes.

Pathway Visualization

The following diagram illustrates the competing fates of the 3-fluoro-3-phenylazetidine scaffold.

AzetidineDegradation Start 3-Fluoro-3-phenylazetidine (Intact Scaffold) Protonated N-Protonated Species (Activated Electrophile) Start->Protonated Acid (H+) Azetine 1-Azetine Intermediate (Transient) Start->Azetine Strong Base / Heat (-HF Elimination) Polymer Oligomers/Polymers (Tarry Residue) Start->Polymer Free Base Storage (Self-Reaction) RingOpenAcid γ-Amino Halide/Alcohol (Linear Chain) Protonated->RingOpenAcid Nucleophile Attack (Cl-, H2O, R-OH) Azetine->Polymer Rapid Polymerization

Caption: Mechanistic divergence of 3-fluoro-3-phenylazetidine. The acid-catalyzed pathway (top) is the most common experimental failure mode.

Module 3: Troubleshooting Guide (FAQs)

Q1: "My compound disappeared during HCl salt formation. NMR shows a complex aliphatic mixture."

Diagnosis: Acid-Catalyzed Ring Opening. The Science: You likely used a strong acid (4M HCl in dioxane) at room temperature or higher. The chloride ion is a sufficient nucleophile to open the protonated azetidine ring, forming the


-chloroamine.
Solution: 
  • Lower Temperature: Perform salt formation at 0°C.

  • Change Acid: Use a non-nucleophilic acid like oxalic acid or fumaric acid.

  • Dilution: Use dilute acid (1.0 eq) and avoid excess.

Q2: "I see a +18 mass shift in LCMS after storing the sample in methanol."

Diagnosis: Solvolysis (Methanolysis). The Science: Methanol is nucleophilic enough to open the ring over time, especially if the sample is slightly acidic (e.g., TFA salt residues). The +18 shift is likely the addition of water (hydrolysis) or +32 for methanolysis, depending on the solvent system. Solution:

  • Store as a solid, not in solution.

  • If solution storage is mandatory, use aprotic solvents like DMSO or Acetonitrile and ensure the sample is neutral (Free Base).

Q3: "The fluorine signal in 19F NMR is gone, but the mass is correct."

Diagnosis: Aggregation or Paramagnetic Impurities (Rare) OR HF Elimination. The Science: If the mass is correct, the fluorine is likely still there. However, if the mass has dropped by ~20 units, you have triggered HF elimination. Solution:

  • Check for broad peaks in proton NMR (indicative of polymerization).

  • Ensure no strong bases were used in the final workup.

Module 4: Validated Experimental Protocols

Protocol A: Safe Salt Formation (Oxalate Method)

Use this protocol to stabilize the free base for long-term storage.

  • Dissolution: Dissolve 1.0 mmol of 3-fluoro-3-phenylazetidine free base in 5 mL of anhydrous diethyl ether or EtOAc. Cool to 0°C.

  • Acid Preparation: Dissolve 1.0 mmol (1.0 eq) of anhydrous oxalic acid in 2 mL of acetone/ether.

  • Addition: Add the acid solution dropwise to the amine over 5 minutes with vigorous stirring.

  • Precipitation: A white solid should form immediately. Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid under argon. Wash with cold ether (2 x 5 mL).

  • Drying: Dry under high vacuum at room temperature (Do not heat >40°C).

Protocol B: Stress Test for Lead Candidates

Before advancing a derivative, validate its stability.

  • Acid Challenge: Dissolve 1 mg in 1 mL 0.1N HCl. Monitor by LCMS at t=0, 1h, 24h.

    • Pass Criteria: >95% parent remaining at 24h.

  • Nucleophile Challenge: Dissolve 1 mg in 1 mL MeOH containing 1 eq of Glutathione (simulating biological nucleophiles).

    • Pass Criteria: No adduct formation at 4h.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Lowe, M. A., et al. (2012). Synthesis and Stability of 3-Fluoroazetidines.[1][2] Journal of Organic Chemistry.

  • Richardson, P. (2021).[3][4] Utilization of Fluorinated α-Amino Acids in Small Molecule Drug Design.[5] Expert Opinion on Drug Discovery.[5]

  • Sirvent, J. A., et al. (2015). Synthesis of 3-Fluoroazetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[6] (Cited for comparative ring strain analysis).[7]

Sources

common side reactions in the fluorination of 3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated azetidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common side reactions encountered during the fluorination of 3-phenylazetidine, a critical building block in modern medicinal chemistry. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Synthetic Challenge

The introduction of a fluorine atom into the 3-position of a phenylazetidine ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1] However, the inherent strain of the azetidine ring and the electronic nature of the phenyl substituent create a complex reactive environment.[2] The most common precursor, N-protected 3-hydroxy-3-phenylazetidine, undergoes deoxofluorination, a reaction susceptible to several competing pathways that can diminish yield and complicate purification.

This guide focuses on the side reactions associated with common deoxofluorination reagents such as Diethylaminosulfur Trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor®), and PyFluor, as well as electrophilic fluorinating agents like Selectfluor®.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired 3-Fluoro-3-phenylazetidine

Question: I am attempting the fluorination of N-Boc-3-hydroxy-3-phenylazetidine using DAST, but my yield of the desired product is consistently low. What are the likely side reactions consuming my starting material?

Answer: Low yields in the deoxofluorination of 3-hydroxy-3-phenylazetidine are frequently due to a combination of competing side reactions. The primary culprits are typically elimination , ring-opening , and rearrangement pathways. The benzylic and sterically hindered nature of the tertiary alcohol makes the reaction particularly sensitive to conditions.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Elimination Reactions: Formation of Fluoroalkenes

What it is: Elimination of water (or its equivalent after activation of the hydroxyl group) is a common side reaction in deoxofluorination, leading to the formation of an unsaturated product.[3] In the case of 3-hydroxy-3-phenylazetidine, this results in the formation of a highly conjugated exocyclic alkene.

Mechanism: The reaction likely proceeds through an E1 or E2 mechanism, favored by the stability of the resulting conjugated double bond. The carbocation intermediate in an E1 pathway is stabilized by the phenyl group, making this a significant competitive route.

How to Identify It:

  • By NMR: Look for vinylic proton signals in the 1H NMR spectrum and characteristic sp2 carbon signals in the 13C NMR spectrum.

  • By Mass Spectrometry: The mass of the elimination product will be that of the starting material minus water (M-18).

Mitigation Strategies:

StrategyRationale
Lower Reaction Temperature Elimination reactions often have a higher activation energy than substitution. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the desired SN2-like substitution.
Choice of Fluorinating Reagent Reagents like PyFluor are often reported to be more selective for substitution over elimination compared to DAST, especially for challenging substrates.[4]
Solvent Choice Non-polar, aprotic solvents such as dichloromethane (DCM) or toluene are generally preferred. More polar or coordinating solvents can sometimes promote elimination.
Slow Addition of Reagent Adding the fluorinating agent slowly at low temperature can help maintain a low concentration of the reactive intermediate, potentially suppressing elimination pathways.
Ring-Opening Reactions

What it is: The strained four-membered ring of azetidine is susceptible to nucleophilic attack, especially when the nitrogen atom is protonated or quaternized.[5] During fluorination, in situ generation of acidic byproducts (like HF) can protonate the azetidine nitrogen, activating the ring for opening by the fluoride ion or other nucleophiles present.

Mechanism: Protonation of the azetidine nitrogen makes the ring carbons more electrophilic. A subsequent nucleophilic attack by fluoride, often at the less sterically hindered C4 position, leads to a ring-opened product.[6]

How to Identify It:

  • By NMR: Disappearance of the characteristic azetidine ring proton signals and the appearance of signals corresponding to a linear amino alcohol or fluoroamine.

  • By Mass Spectrometry: The ring-opened product will be an isomer of the desired fluorinated azetidine, but with a different fragmentation pattern.

Mitigation Strategies:

StrategyRationale
Use of a Non-coordinating Base The addition of a hindered, non-nucleophilic base (e.g., proton sponge) can scavenge any acidic byproducts generated during the reaction, preventing protonation of the azetidine nitrogen.
Protecting Group Strategy A robust, electron-withdrawing protecting group on the nitrogen (e.g., Boc, Cbz) can reduce its basicity and susceptibility to protonation.
Control of Stoichiometry Using a minimal excess of the fluorinating reagent can reduce the amount of acidic byproducts formed.
Rearrangement Reactions (Aryl Migration)

What it is: The formation of a carbocation intermediate at the C3 position, particularly under conditions favoring an SN1 mechanism, can be prone to Wagner-Meerwein type rearrangements. In this case, the adjacent phenyl group can migrate, leading to a rearranged product. While less common than elimination, it can be a significant side reaction, especially with substrates that readily form stable carbocations.[7]

Mechanism: A 1,2-aryl shift from the C3 position to an adjacent atom can occur if a carbocation intermediate is formed. This is more likely with certain fluorinating agents or under forcing conditions.

How to Identify It:

  • By NMR: Complex changes in the aromatic region of the 1H NMR spectrum and significant shifts in the aliphatic region, indicating a change in the carbon skeleton.

  • By 2D NMR: Techniques like HMBC and COSY can help elucidate the new connectivity of the rearranged product.

Mitigation Strategies:

StrategyRationale
Promote SN2-like Pathway Conditions that favor an SN2 mechanism (lower temperatures, less polar solvents, and reagents that do not strongly promote carbocation formation) will suppress rearrangements.
Choice of Fluorinating Reagent Reagents that are less likely to generate a "free" carbocation should be considered.

Experimental Protocols

Protocol 1: Deoxofluorination using PyFluor

This protocol is designed to minimize elimination and ring-opening side reactions.

  • Preparation: To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere (N2 or Ar), add PyFluor (1.5 eq).

  • Reaction: Slowly add a solution of DBU (1.5 eq) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Main and Side Reaction Pathways

cluster_start Starting Material cluster_reagents Fluorinating Agent cluster_main Desired Product cluster_side Side Products N-Boc-3-hydroxy-3-phenylazetidine N-Boc-3-hydroxy-3-phenylazetidine N-Boc-3-fluoro-3-phenylazetidine N-Boc-3-fluoro-3-phenylazetidine N-Boc-3-hydroxy-3-phenylazetidine->N-Boc-3-fluoro-3-phenylazetidine Substitution (SN1/SN2) Elimination Elimination Product (Fluoroalkene) N-Boc-3-hydroxy-3-phenylazetidine->Elimination Elimination (E1/E2) RingOpening Ring-Opened Product N-Boc-3-hydroxy-3-phenylazetidine->RingOpening Acid-catalyzed Ring-Opening Rearrangement Rearrangement Product (Aryl Migration) N-Boc-3-hydroxy-3-phenylazetidine->Rearrangement Rearrangement DAST or PyFluor DAST or PyFluor DAST or PyFluor->N-Boc-3-hydroxy-3-phenylazetidine

Caption: Competing reaction pathways in the fluorination of 3-hydroxy-3-phenylazetidine.

Troubleshooting Logic Flow

Start Low Yield of Fluorinated Product Analysis Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analysis Elimination Predominant Elimination Product? Analysis->Elimination RingOpening Evidence of Ring-Opening? Elimination->RingOpening No Optimize Optimize Conditions: - Lower Temperature - Change Reagent (PyFluor) - Aprotic Solvent Elimination->Optimize Yes Rearrangement Complex Mixture/ Rearrangement? RingOpening->Rearrangement No OptimizeRO Optimize Conditions: - Add Non-nucleophilic Base - Check Protecting Group - Control Stoichiometry RingOpening->OptimizeRO Yes OptimizeRear Optimize Conditions: - Promote SN2 (Low Temp) - Less Polar Solvent Rearrangement->OptimizeRear Yes Success Improved Yield Optimize->Success OptimizeRO->Success OptimizeRear->Success

Caption: A logical workflow for troubleshooting low yields in the fluorination of 3-phenylazetidine.

References

  • This guide synthesizes information from general principles of organic chemistry and fluorination reactions.
  • Bachrach, S. M., & Pereverzev, A. (2005). Competing elimination and substitution reactions of simple acyclic disulfides. Organic & Biomolecular Chemistry, 3(11), 2095–2101.
  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39225-39232.
  • Goldberg, A. F., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
  • Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 16(11), 892-904.
  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Alvernhe, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-6003.
  • This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental planning and safety assessments.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative for Fluorinated Azetidines

Fluorine-containing azetidines are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, making these scaffolds attractive for drug design.[1] The rigid azetidine ring also provides a well-defined three-dimensional structure. A thorough analytical characterization is therefore crucial to confirm the chemical identity, stereochemistry, and purity of 3-Fluoro-3-phenylazetidine, ensuring the reliability of subsequent biological and pharmacological studies.

A Multi-Technique Approach to Characterization

A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis of 3-Fluoro-3-phenylazetidine. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography for this purpose.

Analytical Workflow for 3-Fluoro-3-phenylazetidine cluster_0 Primary Characterization cluster_1 Purity and Separation cluster_2 Structural Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data_Analysis Combined Spectroscopic Data Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry Mass Spectrometry (HRMS, GC-MS/LC-MS) Mass_Spectrometry->Data_Analysis Chromatography Chromatography (GC, HPLC) Chromatography->Data_Analysis Sample Sample Sample->NMR_Spectroscopy Structural Elucidation Sample->Mass_Spectrometry Molecular Weight & Fragmentation Sample->Chromatography Purity Assessment & Separation

Caption: Integrated analytical workflow for the comprehensive characterization of 3-Fluoro-3-phenylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 3-Fluoro-3-phenylazetidine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Expected Chemical Shifts:

    • Aromatic Protons (Phenyl Ring): Multiplets in the range of 7.2-7.6 ppm.

    • Azetidine Ring Protons (CH₂): The protons on the carbons adjacent to the nitrogen will be diastereotopic due to the stereocenter at C3. They are expected to appear as complex multiplets, likely in the range of 3.5-4.5 ppm. The geminal and vicinal couplings, including those to fluorine, will lead to complex splitting patterns.

    • NH Proton: If the nitrogen is not substituted, a broad singlet is expected, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

  • Expected Chemical Shifts:

    • Aromatic Carbons: Resonances between 120-145 ppm.

    • Azetidine Ring Carbons (CH₂): Signals for the two methylene carbons are expected in the range of 50-60 ppm.

    • Fluorine-bearing Carbon (C-F): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) and is expected to resonate further downfield, likely in the 80-95 ppm range.

¹⁹F NMR Spectroscopy

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[2]

  • Expected Chemical Shift: The chemical shift of the fluorine atom will be highly dependent on its electronic environment. For a tertiary alkyl fluoride, a broad range is possible, but a signal in the region of -160 to -190 ppm (relative to CFCl₃) would be a reasonable starting point for prediction.

  • Coupling: The ¹⁹F nucleus will couple with the adjacent protons, providing valuable structural information through nJHF coupling constants.

Table 1: Predicted NMR Data for 3-Fluoro-3-phenylazetidine

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (Hz)
¹H7.2 - 7.6m
3.5 - 4.5m
Variablebr s
¹³C120 - 145-
80 - 95d, ¹JCF ≈ 180-220 Hz
50 - 60d, ²JCF ≈ 20-30 Hz
¹⁹F-160 to -190m

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-3-phenylazetidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • For complete structural assignment, consider 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the compound's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. For 3-Fluoro-3-phenylazetidine (C₉H₁₀FN), the expected exact mass is 151.0797.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Derivatization of the amine group may be necessary to improve its chromatographic properties.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z = 151 should be observed.

    • Loss of Fluorine: A fragment corresponding to [M-F]⁺ at m/z = 132.

    • Ring Opening and Fragmentation: The strained azetidine ring is prone to fragmentation. Common losses include ethene (C₂H₄) or fragments arising from the cleavage of the C-C and C-N bonds of the ring.

    • Phenyl Cation: A prominent peak at m/z = 77 corresponding to the C₆H₅⁺ fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for the analysis of the hydrochloride salt, LC-MS is the method of choice. Electrospray ionization (ESI) in positive ion mode would be appropriate.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Chromatography: Assessing Purity and Resolving Stereoisomers

Chromatographic techniques are essential for determining the purity of 3-Fluoro-3-phenylazetidine and for the potential separation of enantiomers if a chiral synthesis was performed.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile compounds. The peak area percentage can be used to quantify the purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and can be adapted for chiral separations.

  • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) would be a good starting point for purity analysis.

  • Chiral HPLC: To separate the enantiomers of 3-Fluoro-3-phenylazetidine, a chiral stationary phase (e.g., a polysaccharide-based column) would be required. The mobile phase would typically consist of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).

Table 2: Comparison of Analytical Techniques for 3-Fluoro-3-phenylazetidine

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information, stereochemistryNon-destructive, highly informativeLower sensitivity compared to MS
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, can be coupled to chromatographyProvides limited stereochemical information
Chromatography Purity, separation of isomersQuantitative, can be used for preparative separationRequires method development

Conclusion: A Pathway to Confident Characterization

The analytical characterization of 3-Fluoro-3-phenylazetidine requires a synergistic approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, and chromatography. While the absence of readily available experimental data necessitates a predictive and comparative approach, the principles outlined in this guide provide a solid foundation for researchers to confidently determine the structure, purity, and stereochemistry of this and other novel fluorinated azetidine derivatives. The rigorous application of these techniques is fundamental to advancing drug discovery and development programs that utilize these promising molecular scaffolds.

References

  • Chen, J., Yu, Y., Zhang, S., Li, Y., & Pang, S. (2019). Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts. New Journal of Chemistry, 43(37), 15115–15119. [Link]

  • Dutter, B. F., Ender, A., Sulikowski, G. A., & Weaver, C. D. (2018). Supporting Information Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels. The Royal Society of Chemistry.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Mykhailiuk, P. K., et al. (2025).
  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Fluoroazetidine. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Phenylazetidine. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 1-Ethyl-3,3-difluoro-2-phenylazetidine. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 3,3-Difluoroazetidine. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 1-[[2-Fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]azetidine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 3-Fluoro-3-phenylazetidine and Other Substituted Azetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique advantages in drug design, influencing physicochemical properties like solubility and metabolic stability, and enabling precise interactions with biological targets.[1][2][3] This guide provides a comparative overview of the biological activity of substituted azetidines, with a specific focus on the potential impact of 3-fluoro-3-phenyl substitution, benchmarked against a comprehensive dataset of 3-aminoazetidine analogs.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their biological activity.[4] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced potency and a more desirable pharmacokinetic profile.[5] This guide will delve into the structure-activity relationships (SAR) of substituted azetidines, with a particular emphasis on their activity as monoamine reuptake inhibitors, a key target for the development of treatments for neurological and psychiatric disorders.[6][7]

The Azetidine Scaffold in Drug Discovery: A Versatile Core

The unique structural features of the azetidine ring, including its high ring strain and sp3-rich character, make it an attractive scaffold for designing bioactive molecules.[1] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and central nervous system (CNS) modulatory effects.[1][8] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif to enhance their metabolic stability and receptor selectivity.[1]

Comparative Biological Activity: 3-Aminoazetidines as Triple Reuptake Inhibitors

A significant area of research for substituted azetidines has been their development as monoamine reuptake inhibitors, which target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6][9][10] Simultaneous inhibition of these three transporters is a promising strategy for developing fast-acting and broad-spectrum antidepressants.[9]

A comprehensive study on a series of 3-aminoazetidine derivatives provides valuable insights into the SAR of this class of compounds as triple reuptake inhibitors (TRIs).[9] The in vitro inhibitory activities (IC50) of these analogs against human SERT, NET, and DAT were determined using a neurotransmitter transporter uptake assay.

Quantitative Data Summary: 3-Aminoazetidine Analogs

The following table summarizes the in vitro inhibitory activities (IC50 in nM) of a selection of 3-aminoazetidine derivatives, highlighting the impact of different substituents on their potency and selectivity for the monoamine transporters.

CompoundR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a 3,4-dichlorophenylH1.21585
1b 4-chlorophenylH3.835210
1c 3-chlorophenylH4.548250
1d 4-fluorophenylH7.865350
1e phenylH25150850
2a 3,4-dichlorophenylCH30.81265
2b 4-chlorophenylCH32.528180
3a 3,4-dichlorobenzylH2.125150
3b 4-chlorobenzylH5.555320

Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chlorine, on the phenyl ring (R1) generally lead to higher potency at all three transporters. The 3,4-dichloro substitution (e.g., 1a , 2a , 3a ) consistently provides the most potent inhibition.

  • N-Alkylation: The presence of a methyl group on the azetidine nitrogen (R2) appears to slightly enhance potency, as seen in the comparison between compounds 1a and 2a , and 1b and 2b .

  • Linker to the Phenyl Ring: Introducing a methylene linker between the azetidine and the phenyl ring (benzyl derivatives, e.g., 3a , 3b ) maintains potent activity.

The Anticipated Impact of 3-Fluoro-3-phenyl Substitution

While direct comparative data for 3-Fluoro-3-phenylazetidine within a similar monoamine transporter inhibitor series is not publicly available, we can extrapolate its potential biological activity based on established principles of medicinal chemistry.

The introduction of a fluorine atom at the 3-position of the azetidine ring, particularly when paired with a phenyl group, is expected to have several significant effects:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom would decrease the basicity of the azetidine nitrogen. This can be a critical factor in modulating the compound's interaction with the binding sites of biological targets and can also influence its pharmacokinetic properties, such as cell permeability and oral bioavailability.

  • Conformational Restriction: The presence of a fluorine atom can introduce conformational constraints on the azetidine ring, potentially locking it into a more bioactive conformation for a specific target.

  • Enhanced Metabolic Stability: Fluorine substitution is a common strategy to block metabolic hydroxylation, a major pathway for drug metabolism. A fluorine atom at the 3-position could shield the molecule from enzymatic degradation, leading to a longer half-life in vivo.

  • Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.

Given these considerations, it is plausible that a 3-fluoro-3-phenylazetidine analog could exhibit potent activity as a monoamine reuptake inhibitor. The precise potency and selectivity would depend on the interplay of these electronic and steric effects within the binding pocket of the transporters.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies for assessing the biological activity of monoamine reuptake inhibitors.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the affinity of a test compound for the serotonin, norepinephrine, and dopamine transporters by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate Setup: Add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of the appropriate radioligand to each well of a 96-well plate.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compounds - Cell Membranes plate Add reagents to 96-well plate reagents->plate incubate Incubate at RT plate->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters filter->wash count Scintillation Counting wash->count calculate Calculate IC50 and Ki count->calculate

Workflow for Radioligand Binding Assay.
Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound for 10-20 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Monoamine_Uptake_Assay cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis plate_cells Plate HEK293 cells in 96-well plates pre_incubate Pre-incubate with test compound plate_cells->pre_incubate initiate_uptake Add radiolabeled neurotransmitter pre_incubate->initiate_uptake incubate_uptake Incubate at 37°C initiate_uptake->incubate_uptake terminate_uptake Wash with ice-cold buffer incubate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells count_radioactivity Scintillation Counting lyse_cells->count_radioactivity calculate_ic50 Calculate IC50 count_radioactivity->calculate_ic50

Workflow for Monoamine Transporter Uptake Assay.

Conclusion and Future Directions

The azetidine scaffold represents a highly valuable and versatile platform for the design of novel therapeutic agents. The extensive data on 3-aminoazetidine derivatives as triple reuptake inhibitors provides a strong foundation for understanding the structure-activity relationships within this chemical class. While direct comparative data for 3-fluoro-3-phenylazetidine is currently limited in the public domain, the known effects of fluorination in medicinal chemistry suggest that this substitution pattern holds significant promise for developing potent and selective modulators of monoamine transporters.

Future research should focus on the synthesis and in-depth biological evaluation of a series of 3-fluoro-3-arylazetidines to directly probe the impact of this substitution on monoamine transporter activity. Such studies, utilizing the robust experimental protocols outlined in this guide, will be crucial for elucidating the full potential of this promising class of compounds in the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-16.
  • Dutta, A. K., & Li, F. (2010). Monoamine transporters: an overview. Current protocols in pharmacology, 49(1), 12-11.
  • Nakayama, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 569-573.
  • Singh, N., & Pilania, P. (2021). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 13(14), 1279-1297.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British journal of pharmacology, 172(8), 2035-2047.
  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(8), 759-770.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942.
  • Jourdan, J. P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Schwartz, J. W., & Blakely, R. D. (2006). A Nonradioactive High-Throughput/High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro. SLAS DISCOVERY: Advancing Life Sciences R&D, 11(8), 1027-1034.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC medicinal chemistry, 12(4), 448-471.
  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.
  • Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), 2100123.
  • Grygorenko, O. O., et al. (2020). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. Chemistry–A European Journal, 26(46), 10476-10493.
  • Reith, M. E., et al. (2015). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS chemical neuroscience, 6(8), 1271-1286.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Wang, S., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv.
  • Gnegy, M. E. (2024). Packaging monoamine neurotransmitters. Nature Structural & Molecular Biology, 31(1), 1-3.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones. British journal of pharmacology, 168(3), 513-524.
  • Yu, Y., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 495.

Sources

Comparative Guide: Computational Docking & Profiling of 3-Fluoro-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: 3-Fluoro-3-phenylazetidine (3-F-3-PA) vs. Non-fluorinated and Ring-Expanded Analogs Target Audience: Medicinal Chemists, Computational Biologists, Lead Optimization Specialists

Executive Summary: The Fluorine-Azetidine Advantage

In fragment-based drug discovery (FBDD), the 3-Fluoro-3-phenylazetidine (3-F-3-PA) scaffold represents a strategic convergence of two powerful medicinal chemistry principles: conformational restriction (via the 4-membered azetidine ring) and bioisosteric modulation (via fluorine substitution).

This guide objectively compares 3-F-3-PA against its primary alternatives—3-phenylazetidine (3-PA) and 3-phenylpyrrolidine (3-PP) .[1] We analyze how the unique electronic and steric properties of 3-F-3-PA influence computational docking scores, metabolic stability, and binding kinetics against monoamine transporters (e.g., SERT, DAT), a common target class for this pharmacophore.

Key Findings at a Glance
  • Entropic Benefit: 3-F-3-PA exhibits a lower entropic penalty upon binding compared to pyrrolidines due to the rigid azetidine ring.[1]

  • Basicity Modulation: The electron-withdrawing fluorine atom lowers the pKa of the azetidine nitrogen (approx.[1] 1.5–2.0 log units vs. 3-PA), improving lipophilicity (LogD7.[1]4) and CNS penetration.[1]

  • Metabolic Blockade: Fluorination at the C3 position blocks the primary site of oxidative metabolism (benzylic hydroxylation).[1]

Comparative Analysis: 3-F-3-PA vs. Alternatives

The following data synthesizes physicochemical trends and predicted binding behaviors based on scaffold profiling.

Table 1: Physicochemical & Docking Performance Matrix[1]
Feature3-Fluoro-3-phenylazetidine (Target)3-Phenylazetidine (Alternative A)3-Phenylpyrrolidine (Alternative B)
Ring Size 4-membered (Rigid)4-membered (Rigid)5-membered (Flexible)
pKa (Nitrogen) ~8.0 - 8.5 (Modulated)~9.5 - 10.0 (High)~9.5 - 9.8 (High)
LogP (Lipophilicity) Moderate (Fluorine effect)LowModerate-High
Metabolic Liability Low (Blocked C3 oxidation)High (C3 Benzylic oxidation)Moderate
Binding Entropy Cost Low (Pre-organized)Low (Pre-organized)High (induced fit required)
Docking Score Trend High Affinity (Electrostatic + VdW)Moderate (Penalty for desolvation)Moderate (Entropy penalty)

Analyst Note: The pKa shift in 3-F-3-PA is critical. Standard azetidines are highly basic and fully protonated at physiological pH, hindering membrane permeability.[1] The fluorine atom reduces basicity, increasing the fraction of neutral species available to cross the Blood-Brain Barrier (BBB).[1]

Computational Docking Workflow

This section details a self-validating protocol for docking 3-F-3-PA into the Serotonin Transporter (SERT) , a representative target for phenyl-amine scaffolds.

Phase 1: Ligand Preparation (The "Fluorine State" Check)[1]
  • Step 1: Generate 3D conformers using RDKit or OMEGA.[1]

  • Step 2 (Critical): Assign protonation states at pH 7.4 using Epik or MoKa.[1]

    • Validation: Ensure the F-substituted amine reflects the lowered pKa (approx 8.[1]2) compared to the non-fluorinated control (approx 9.8).[1]

  • Step 3: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method to accurately capture the C-F bond polarization.[1]

Phase 2: Receptor Grid Generation[1]
  • Target: Human SERT (PDB Code: 5I6X or similar cryo-EM structures).[1]

  • Site Definition: Centered on the central binding site (S1), defined by residues Asp98, Tyr95, and Ile172 .[1]

  • Grid Box:

    
     Å.[1]
    
Phase 3: Docking Protocol (AutoDock Vina / Glide XP)[1]
  • Sampling: Set exhaustiveness to 32 (High).

  • Constraints: Apply a positional constraint on the protonated amine to interact with Asp98 (a conserved salt-bridge interaction in MATs).

  • Scoring Function: Use a re-scoring function (e.g., Prime MM-GBSA) to account for solvation effects, which are heavily influenced by the fluorine atom.[1]

Visualizing the Scaffold Selection Logic

The following diagram illustrates the decision process for selecting 3-F-3-PA over alternatives during Lead Optimization.

ScaffoldLogic Start Lead Optimization: Phenyl-Amine Pharmacophore CheckMetab Is Metabolic Stability (C3 Oxidation) an Issue? Start->CheckMetab CheckPerm Is CNS Permeability (High pKa) an Issue? CheckMetab->CheckPerm Yes (Block C3) Alt_Pyr Alternative: 3-Phenylpyrrolidine CheckMetab->Alt_Pyr No Alt_Azet Alternative: 3-Phenylazetidine CheckPerm->Alt_Azet No (pKa acceptable) Sol_F_Azet Select Scaffold: 3-Fluoro-3-phenylazetidine CheckPerm->Sol_F_Azet Yes (Need lower pKa) Attribute1 Rigid Conformational Control Sol_F_Azet->Attribute1 Attribute2 Bioisosteric F-Substitution Sol_F_Azet->Attribute2

Figure 1: Decision tree for scaffold selection. 3-F-3-PA is the optimal choice when both metabolic stability at the benzylic position and modulation of amine basicity are required.

Mechanistic Insights: The "Gauche Effect" & Binding

Why does 3-F-3-PA often outperform 3-phenylazetidine in docking scores?

  • Conformational Locking: The fluorine atom introduces a gauche effect (preference for the C-F bond to be gauche to the nitrogen lone pair).[1] This pre-organizes the ring pucker, reducing the entropic cost when the molecule enters the protein binding pocket.[1]

  • Orthogonal Multipolar Interactions: In the binding pocket, the C-F bond can engage in orthogonal dipolar interactions with backbone amides (C-F[1]···H-N) or sulfur atoms (C-F[1]···S-Met), interactions that a simple C-H bond cannot form.[1]

Experimental Validation Strategy

To validate computational predictions, the following assay hierarchy is recommended:

  • In Silico: MM-GBSA calculation of

    
    .
    
  • In Vitro (Biophysical): Surface Plasmon Resonance (SPR) to measure

    
     and 
    
    
    
    .[1] Expectation: Faster
    
    
    for azetidines vs. pyrrolidines due to lower conformational entropy.[1]
  • In Vitro (Metabolic): Liver Microsome Stability (HLM) assay. Expectation: 3-F-3-PA > 3-PA.

References

  • Voloshyna, O., et al. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Basicity and Lipophilicity.[1] Journal of Fluorine Chemistry.[1][2]

  • Kulik, H., & Schindler, C. (2024). Computational modeling to guide azetidine synthesis and scaffold selection.[1][3] Science / MIT News.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28901586: 3-Phenylazetidine.[1][1]

  • Zheng, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor.[1][4] European Journal of Medicinal Chemistry.[1][2]

  • Stepaniuk, O., et al. (2023). Azetidines as conformational restraints in drug discovery.[1] Enamine Building Block Focus.[1]

Sources

Structural & Conformational Analysis of 3-Fluoro-3-phenylazetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystal Structure Analysis of 3-Fluoro-3-phenylazetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Azetidine Scaffolds

In modern medicinal chemistry, the azetidine ring is a critical bioisostere for cyclobutane, proline, or piperidine moieties, offering a strategy to modulate metabolic stability and lipophilicity. The introduction of a fluorine atom at the C3 position—specifically in 3-fluoro-3-phenylazetidine derivatives —creates profound electronic and steric perturbations.

This guide provides a technical roadmap for the X-ray crystallographic analysis of these derivatives. Unlike rigid templates, we focus on the causality of experimental choices: why specific crystallization salts are chosen, how the "Fluorine Effect" dictates ring puckering, and how X-ray data compares with solution-state NMR and DFT calculations.

Experimental Protocol: From Synthesis to Structure

The crystallization of small, flexible, secondary amines like 3-fluoro-3-phenylazetidine is notoriously difficult due to their low melting points and high conformational freedom. The industry standard for stabilizing these scaffolds is salt formation .

Phase I: Crystal Growth Strategy

Objective: Rigidify the azetidine ring and introduce strong hydrogen bond donors/acceptors to facilitate lattice packing.

  • Preferred Salt: Hydrochloride (HCl) or Oxalate.

    • Rationale: The chloride ion acts as a bridge between protonated ammonium centers, creating a stable H-bond network (N-H···Cl) that "locks" the ring conformation.

  • Method: Vapor Diffusion (Sitting Drop).

    • Solvent (Good): Methanol (high solubility for the salt).

    • Antisolvent (Bad): Diethyl ether or Hexane (slow diffusion rate).

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the 3-fluoro-3-phenylazetidine HCl salt in 0.5 mL of HPLC-grade Methanol. Ensure the solution is particulate-free (filter through 0.22 µm PTFE if necessary).

  • Setup: Place the solution in the inner well of a crystallization dish.

  • Diffusion: Fill the outer reservoir with 3 mL of Diethyl ether. Seal tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2][3] Ether vapor slowly diffuses into the methanol, lowering the solubility of the salt gradually. This promotes nucleation over precipitation.

  • Harvesting: Crystals typically appear within 48-72 hours as colorless prisms.

Phase II: Data Collection & Refinement
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why: Reduces thermal motion (ellipsoids) of the flexible azetidine ring, allowing precise determination of the puckering angle.

  • Resolution Target: < 0.80 Å.

    • Critical Check: Ensure the C-F bond density is clearly resolved from the C-H density to assign absolute configuration if the molecule is chiral (though 3-fluoro-3-phenyl is achiral unless N-substituted, derivatives may be chiral).

Comparative Analysis: X-ray vs. NMR vs. DFT

This section objectively compares the structural insights gained from X-ray crystallography against alternative methods.

The Core Structural Metric: Ring Puckering[4][5]

The azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions). The Puckering Angle (


)  is defined as the angle between the C2-C3-C4 and C2-N1-C4 planes.
Table 1: Methodological Comparison of Structural Parameters
FeatureX-ray Crystallography (Solid State)NMR Spectroscopy (Solution State)DFT Calculation (Gas Phase - B3LYP/6-311++G**)
Ring Puckering (

)
25° - 32° (Fixed) 0° (Time-Averaged) 28° - 30° (Energy Minimized)
C-F Bond Orientation Explicit (Axial/Equatorial determined by packing)Ambiguous (requires

coupling analysis)
Predictive (favors Equatorial typically)
C-N Bond Length 1.48 - 1.50 ÅNot directly measurable1.49 Å
Primary Bias Crystal Packing Forces (Lattice Energy)Solvation Shell & rapid inversionBasis Set Superposition Error (BSSE)
Deep Dive: The Fluorine Effect

In 3-fluoro-3-phenylazetidine, two competing forces dictate the conformation:

  • Steric Bulk: The Phenyl group is larger than Fluorine. Sterics favor the Phenyl group in the equatorial position to minimize 1,3-diaxial-like interactions.

  • Electronic (Gauche) Effect: The highly electronegative Fluorine prefers an orientation that maximizes orbital overlap (

    
    ).
    

Experimental Insight: X-ray structures of analogous salts (e.g., 3,3-difluoroazetidine HCl) typically reveal that crystal packing forces often stabilize the conformation where the Phenyl ring is equatorial and the Fluorine is axial (or pseudo-axial), contrary to simple steric predictions. This is often driven by the maximization of N-H···Cl hydrogen bond networks which distort the ring.

Visualizing the Workflow & Logic

The following diagrams illustrate the experimental decision-making process and the structural logic.

Diagram 1: Crystallization & Analysis Workflow

G Start Crude 3-Fluoro-3-phenylazetidine Salt Salt Formation (HCl/Oxalate) Target: Rigidify Ring Start->Salt Stabilize Vapor Vapor Diffusion (MeOH / Et2O) Salt->Vapor Crystallize Xray X-ray Diffraction (100 K) Resolution < 0.8 Å Vapor->Xray Harvest Data Refinement & Analysis (Puckering Angle) Xray->Data Solve

Caption: Optimized workflow for structural determination of flexible azetidine derivatives.

Diagram 2: Conformational Control Logic

Struct Forces Conformational Drivers Steric Steric Repulsion (Phenyl prefers Equatorial) Forces->Steric Elec Electronic/Gauche Effect (Fluorine interactions) Forces->Elec Pack Crystal Packing (H-Bond Network) Forces->Pack Result Observed Structure (Distorted Pucker ~30°) Steric->Result Competes Elec->Result Modulates Pack->Result Dominates (Solid State)

Caption: Competing forces determining the final X-ray structure. Crystal packing often overrides subtle solution-state electronic effects.

References

  • Hu, X.-G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2696–2708.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Champagne, P. A., et al. (2015). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative. Photochemistry and Photobiology, 91(5).

  • Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(2), 832–847. (Contextual grounding for pKa modulation).

  • PubChem. (2025).[4] 3,3-difluoro-2-phenylazetidine hydrochloride (Compound Summary).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-phenylazetidine
Reactant of Route 2
3-Fluoro-3-phenylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.